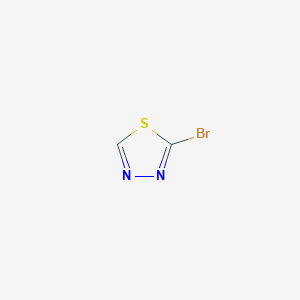

2-Bromo-1,3,4-thiadiazole

Overview

Description

2-Bromo-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and bromine atoms It is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with bromine in an acidic medium. Another method includes the cyclization of appropriate precursors in the presence of brominating agents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

Coupling Reactions: It can engage in coupling reactions with aryl or alkyl halides, facilitated by catalysts like palladium.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols.

Catalysts: Palladium, copper, and other transition metals.

Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products: The reactions typically yield substituted thiadiazoles, which can exhibit enhanced biological or chemical properties.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1,3,4-thiadiazole and its derivatives have shown promising biological activities:

- Antimicrobial Activity: Research indicates that derivatives of thiadiazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 7.8 (Gram-positive) | High |

| Control (Oxytetracycline) | 62.5 (Gram-positive) | Standard |

- Anticancer Activity: Several studies have documented the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| HCT116 | 13.62 | 2-Bromo derivative |

| PC3 | 21.74 | 2-Bromo derivative |

A notable case study demonstrated that compounds with electron-withdrawing groups enhanced anticancer activity significantly.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in vivo. A study using carrageenan-induced paw edema models showed significant edema inhibition:

| Dose (mg/kg) | Edema Inhibition (%) |

|---|---|

| 25 | 82.3 |

| Indomethacin (control) | 48.3 |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated, with findings suggesting that it can scavenge free radicals effectively, contributing to its potential therapeutic applications.

Case Studies and Research Findings

Several case studies highlight the efficacy of thiadiazole derivatives:

- Cytotoxic Properties: A comprehensive review indicated that various derivatives exhibited IC50 values ranging from to against human colon cancer cell lines (HCT116), demonstrating their potential as anticancer agents .

- Biological Activity Overview: A systematic analysis of thiadiazole compounds revealed their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects .

Industrial Applications

Beyond medicinal chemistry, this compound is utilized in materials science for developing new materials with specific properties such as conductivity and fluorescence. Its unique structural features make it a valuable building block for synthesizing more complex heterocyclic compounds.

Mechanism of Action

The mechanism by which 2-Bromo-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

1,3,4-Thiadiazole: A parent compound with similar structural features but lacking the bromine atom.

2-Amino-1,3,4-thiadiazole: Another derivative with an amino group instead of bromine, exhibiting different reactivity and applications.

4,7-Dibromobenzo[c][1,2,5]thiadiazole: A more complex derivative with additional bromine atoms, used in advanced material synthesis.

Uniqueness: 2-Bromo-1,3,4-thiadiazole stands out due to its unique reactivity profile, allowing for diverse chemical modifications and applications. Its bromine atom provides a versatile handle for further functionalization, making it a valuable compound in both research and industrial settings.

Biological Activity

2-Bromo-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article will delve into the biological activity of this compound, summarizing key findings from recent studies and highlighting its mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula and features a thiadiazole ring substituted with a bromine atom. This structural modification influences its reactivity and biological interactions.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of 1,3,4-thiadiazole can inhibit the proliferation of various cancer cell lines. The compound showed promising results against breast carcinoma (MCF-7), lung carcinoma (A549), and colon carcinoma (HCT116) cells.

Key Findings:

- Inhibition Concentration (IC50) : The IC50 values for this compound derivatives ranged from 0.74 to 10 µg/mL against HCT116 and H460 cell lines .

- Mechanism : The anticancer activity is associated with the induction of apoptosis through activation of caspases and inhibition of cell cycle progression .

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.29 | Apoptosis via caspase activation |

| A549 | 10 | Cell cycle arrest |

| HCT116 | 0.74 | Inhibition of kinase activity |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that it possesses activity against various bacterial strains and fungi.

Key Findings:

- Antibacterial Activity : The compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Klebsiella pneumoniae.

- Minimum Inhibitory Concentration (MIC) : Several derivatives exhibited MIC values lower than standard antibiotics used in clinical settings .

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | <10 | Antibacterial |

| Bacillus subtilis | <15 | Antibacterial |

| Klebsiella pneumoniae | <20 | Antibacterial |

Anti-inflammatory and Anticonvulsant Activities

In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory and anticonvulsant applications.

Key Findings:

- Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in vitro by inhibiting pro-inflammatory cytokines.

- Anticonvulsant Activity : In animal models, it exhibited significant anticonvulsant effects with reduced toxicity compared to traditional anticonvulsants .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

- Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives including this compound against multiple cancer cell lines. Results indicated selective cytotoxicity towards cancer cells with minimal effects on normal fibroblasts .

- Antimicrobial Screening : Another study focused on synthesizing novel derivatives for enhanced antimicrobial activity. The presence of specific substituents significantly improved the antibacterial efficacy compared to unsubstituted analogs .

Properties

IUPAC Name |

2-bromo-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrN2S/c3-2-5-4-1-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBCRVIBTFHJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383575 | |

| Record name | 2-bromo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61929-24-6 | |

| Record name | 2-bromo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.